3-Chloro-2-methylanisole is an organic compound with the molecular formula . It is also known by other names, including 3-Chloro-2-methylphenyl methyl ether and 1-Chloro-3-methoxy-2-methylbenzene. The compound features a chloro group and a methoxy group attached to a methyl-substituted benzene ring, which contributes to its unique chemical properties and reactivity. Its structure allows for various applications in chemistry, biology, and industry due to its aromatic characteristics and functional groups.
Types of Reactions:
Common Reagents and Conditions:
3-Chloro-2-methylanisole exhibits biological activity that makes it useful in various biochemical studies. It can serve as a substrate in enzyme-catalyzed reactions and has been investigated for its potential roles in pharmacological applications. Its structure allows it to interact with biological targets, which may lead to further research into its medicinal properties.
Several synthesis methods for 3-Chloro-2-methylanisole have been documented:
3-Chloro-2-methylanisole finds applications across various fields:
Research into interaction studies involving 3-Chloro-2-methylanisole focuses on its reactivity with biological molecules and potential effects on enzyme activity. The compound's ability to participate in electrophilic aromatic substitution makes it a candidate for studying interactions with various electrophiles in biological systems.
Several compounds share structural similarities with 3-Chloro-2-methylanisole. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-Methylanisole | Contains a methyl group on the benzene ring | Lacks the chloro substituent; less reactive |
| 2-Chlorothioanisole | Contains a thiol group instead of a methoxy group | Different functional group alters reactivity |
| Methyl 5-chlorovalerate | Contains a chlorinated valerate chain | Different functional group; used in different applications |
3-Chloro-2-methylanisole is unique due to its combination of both chloro and methoxy groups on the benzene ring, enhancing its reactivity compared to other similar compounds like 2-Methylanisole, which lacks the chloro substituent . This distinct feature allows for broader applications in organic synthesis and biological studies.
The systematic IUPAC name for 3-chloro-2-methylanisole is 1-chloro-3-methoxy-2-methylbenzene. This designation follows priority rules where substituents are numbered to achieve the lowest possible locants. The methoxy group (-OCH₃), though traditionally considered the principal functional group in anisole derivatives, does not dictate the numbering in this case due to the presence of a chlorine atom, which receives priority in locant assignment. The resulting order places chlorine at position 1, methyl at position 2, and methoxy at position 3 (Figure 1). Alternative names include 2-chloro-6-methoxytoluene and 2-methyl-3-chloroanisole, reflecting common naming conventions for disubstituted toluenes.
The molecular formula C₈H₉ClO (molecular weight: 156.61 g/mol) permits multiple structural isomers depending on substituent placement. For example:
These isomers differ in physicochemical properties such as boiling points and dipole moments. A comparative analysis of methoxytoluene isomers (Table 1) highlights the influence of substituent positioning on reactivity and stability.
Table 1: Physicochemical Properties of Methoxytoluene Isomers
| Isomer | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|
| 2-Methoxytoluene | 171 | 0.9798 |
| 3-Methoxytoluene | 175.5 | 0.9716 |
| 4-Methoxytoluene | 175.5 | 0.969 |
| 3-Chloro-2-methylanisole | 207 | 1.16 |
The compound is uniquely identified by CAS 3260-88-6. Synonymous designations include:
These aliases reflect historical naming practices and regional nomenclature variations.
The substituents’ positions critically influence the compound’s electronic structure:
The interplay of these effects creates regions of varying electron density. For instance, the methoxy group’s resonance donation at position 3 counteracts the inductive withdrawal from chlorine at position 1, leading to a polarized electron distribution (Figure 2). Hammett constants quantify these effects:
These values predict ortho/para-directing behavior for the methoxy group and meta-directing tendencies for chlorine in further substitution reactions.
3-Chloro-2-methylanisole exhibits characteristic thermal properties that reflect its molecular structure and intermolecular interactions. The compound displays a melting point range of -3°C to 2°C, indicating a relatively low-melting organic liquid at ambient conditions [1] [2]. This low melting point is consistent with the molecular structure containing both electron-withdrawing chlorine and electron-donating methoxy substituents, which create moderate dipole moments but insufficient intermolecular forces to significantly elevate the melting point.
The boiling point measurements demonstrate greater consistency across multiple sources, with values ranging from 207°C to 217°C under standard atmospheric pressure [1] [3] [4] [5] [6]. The most frequently reported range is 213-217°C [1] [5] [7], with specific values of 213.5°C [7] and 207°C [8] [9] from different commercial suppliers. These variations likely reflect differences in sample purity and measurement conditions rather than fundamental property discrepancies.
The enthalpy of vaporization at the boiling point (488.15 K) has been determined as 42.747 kJ/mol [3] [5], providing thermodynamic insight into the energy required for phase transition from liquid to vapor. This value is consistent with similar aromatic ether compounds containing halogen substituents, reflecting the combined influence of van der Waals forces, dipole-dipole interactions, and polarization effects arising from the chlorine atom and methoxy group.
The density of 3-Chloro-2-methylanisole at 25°C is consistently reported as 1.16 g/mL across multiple sources [1] [3] [4] [5] [6] [8] [9], demonstrating good reproducibility of this fundamental physical property. This density value is characteristic of chlorinated aromatic compounds, being higher than most simple aromatic ethers due to the presence of the chlorine atom.
The refractive index (n₂₀/D) has been measured as 1.42 [3] [4] [6], providing information about the compound's optical properties and molecular polarizability. Some sources report slightly higher values ranging from 1.5365 to 1.5415 at 20°C [10] [11], though the majority of literature sources converge on the 1.42 value. The refractive index correlates with the compound's electron density distribution and the presence of the aromatic system with its associated π-electron cloud.
The vapor pressure at 25°C is reported as 0.4 ± 0.4 mmHg [3] [12], indicating moderate volatility typical of substituted anisoles. This property is relevant for understanding the compound's behavior in various applications and environmental fate considerations.
The FTIR spectrum of 3-Chloro-2-methylanisole reveals characteristic absorption bands that can be assigned to specific functional groups and molecular vibrations. The aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹ [13] [14], which is characteristic of sp² hybridized carbon-hydrogen bonds in aromatic systems. These bands are typically sharp and of medium intensity, distinguishing them from aliphatic C-H stretches.
The methoxy group (-OCH₃) contributes several characteristic absorptions to the spectrum. The C-H stretching vibrations of the methyl group appear in the aliphatic region around 2850-2950 cm⁻¹ [14] [15]. The C-O stretching vibration of the methoxy group is expected in the range 1200-1300 cm⁻¹ [13] [16], representing the characteristic ether linkage. This band is typically strong and appears as a sharp absorption.
The aromatic C=C stretching vibrations are observed in the region 1500-1600 cm⁻¹ [13] [14], appearing as multiple bands due to the various aromatic ring vibrations. These bands are characteristic of substituted benzene rings and provide information about the substitution pattern.
The C-Cl stretching vibration appears in the lower frequency region around 800-600 cm⁻¹ [17], though this band may be of variable intensity depending on the specific substitution pattern and molecular environment. The chlorine atom's mass and electronegativity influence the position and intensity of this absorption.
The ¹H NMR spectrum of 3-Chloro-2-methylanisole (400 MHz, CDCl₃) exhibits five distinct signals that can be assigned to the different proton environments in the molecule [18]. The aromatic methyl group (Ar-CH₃) appears as a singlet at δ 2.261 ppm, integrating for 3H. This chemical shift is characteristic of methyl groups attached to aromatic rings and falls within the expected range for aromatic methyl substituents [19] [20].
The methoxy group (OCH₃) resonates as a singlet at δ 3.779 ppm, integrating for 3H. This chemical shift is consistent with methoxy groups attached to aromatic rings, where the electron-donating effect of the oxygen atom deshields the methyl protons [19] [20].
The aromatic protons appear as three separate doublets in the region δ 6.693-7.035 ppm, each integrating for 1H. The H-5 proton appears at δ 6.693 ppm, H-4 at δ 6.947 ppm, and H-6 at δ 7.035 ppm [18]. The chemical shift pattern and coupling constants provide information about the electronic environment and substitution pattern of the aromatic ring.
The ¹³C NMR spectrum would be expected to show eight distinct carbon signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons would appear in the range 125-150 ppm [21] [22], with the methoxy carbon appearing around 55-56 ppm, and the aromatic methyl carbon around 20-25 ppm, consistent with typical chemical shift patterns for substituted anisoles [23].
The mass spectrum of 3-Chloro-2-methylanisole exhibits a molecular ion peak at m/z 156 (100% relative intensity), representing the intact molecular ion [M]⁺- [18]. The isotope pattern shows the characteristic M+2 peak at m/z 158 (31.7% relative intensity) due to the presence of ³⁷Cl, confirming the presence of one chlorine atom in the molecule.
The base peak appears at m/z 156, indicating that the molecular ion is relatively stable under electron ionization conditions. However, several significant fragmentation patterns are observed that provide structural information about the molecule [18].
A prominent fragment ion appears at m/z 121 (56.8% relative intensity), likely corresponding to the loss of chlorine (35 mass units) from the molecular ion, generating [M-Cl]⁺. This fragmentation is characteristic of aromatic chlorides and represents a common fragmentation pathway.
The fragment at m/z 141 (39.1% relative intensity) corresponds to the loss of a methyl radical (15 mass units) from the molecular ion, generating [M-CH₃]⁺. This fragmentation pattern is typical of methylated aromatic compounds and indicates the presence of a methyl group that can be readily eliminated.
Other significant fragments include m/z 91 (43.6% relative intensity), corresponding to the tropylium ion [C₇H₇]⁺, and m/z 77 (50.1% relative intensity), corresponding to the phenyl cation [C₆H₅]⁺. These fragments are characteristic of aromatic compounds and provide confirmation of the aromatic nature of the molecule.
The fragmentation pattern also shows peaks at m/z 51 (17.5% relative intensity) and m/z 89 (13.4% relative intensity), which can be assigned to various aromatic and aliphatic fragment ions resulting from further decomposition of the primary fragments [18].
The mass spectral fragmentation patterns of 3-Chloro-2-methylanisole are consistent with the expected behavior of chlorinated aromatic ethers, showing characteristic loss of methyl, chlorine, and methoxy groups, along with the formation of stable aromatic fragment ions that provide structural confirmation of the compound.
Flammable